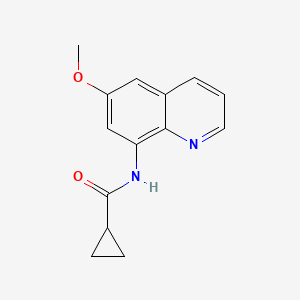
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide typically involves the reaction of 6-methoxyquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinoline N-oxide derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infectious diseases and cancer.
Industry: It is used in the development of fluorescent sensors and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in pathogens, thereby preventing their growth and proliferation. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
6-methoxyquinoline: A precursor in the synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide.
8-amino-6-methoxyquinoline: Another quinoline derivative with potential antimalarial activity.
N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts rigidity to the molecule and may enhance its binding affinity to specific molecular targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.
属性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-7-10-3-2-6-15-13(10)12(8-11)16-14(17)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFAWPJBDXZQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)
ammoniumolate](/img/structure/B2374663.png)
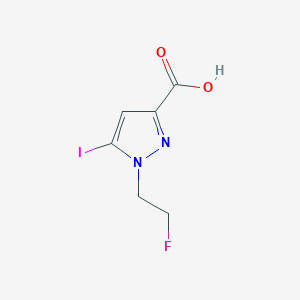
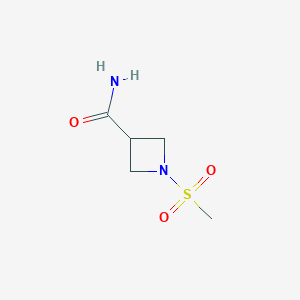
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)
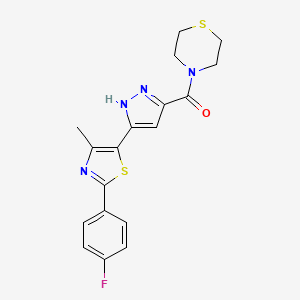
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid](/img/structure/B2374674.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
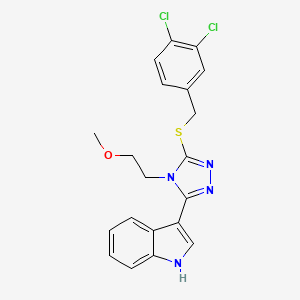
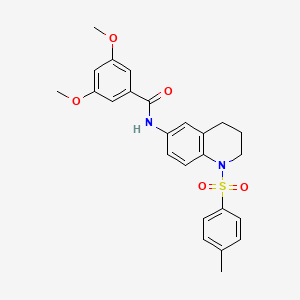
![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)
![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)
